4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Molecular Design and Chemical Research
The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This designation stems from its prevalence in a wide array of pharmacologically active compounds and functional materials. researchgate.net In drug discovery, the biphenyl framework serves as a versatile template for designing ligands that can interact with various biological targets, including receptors and enzymes. nih.govnih.gov Its utility is demonstrated in the development of small-molecule inhibitors that target critical protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint in cancer therapy. researchgate.net
Overview of Halogenated and Methyl-Substituted Aromatic Compounds
The properties of a biphenyl scaffold can be finely tuned by the introduction of various substituents. Halogen atoms (such as fluorine and bromine) and methyl groups are among the most common and impactful functional groups used in the modification of aromatic systems.
Halogen Substituents: Halogens exert a dual electronic influence on aromatic rings through inductive and resonance effects. libretexts.orgmsu.edu Due to their high electronegativity, they pull electron density away from the ring through the sigma bond (an inductive effect), which generally deactivates the ring towards electrophilic substitution. libretexts.orgmasterorganicchemistry.com Simultaneously, the lone pairs of electrons on the halogen atom can be donated into the aromatic π-system (a resonance effect). libretexts.org For halogens, the strong inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring. msu.edulibretexts.org Despite this, they are known to direct incoming electrophiles to the ortho and para positions. The strategic placement of halogens is a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and binding interactions.
Methyl Substituents: In contrast to halogens, alkyl groups like methyl (-CH₃) are considered activating groups. lumenlearning.com They donate electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and increasing its rate of reaction in electrophilic aromatic substitutions. msu.edulibretexts.org The presence of a methyl group can also impact a molecule's physical properties, including its solubility and crystal packing structure, which are important considerations in both pharmaceutical and materials science applications.
Specific Research Focus: 4-Bromo-3-fluoro-4'-methyl-1,1'-biphenyl within Biphenyl Chemistry
Within the vast family of substituted biphenyls, this compound emerges as a highly functionalized and synthetically valuable compound. This molecule integrates the distinct electronic and steric properties of its constituent parts: one phenyl ring is substituted with an electron-withdrawing bromine atom and a highly electronegative fluorine atom, while the second ring bears an electron-donating methyl group.
This specific arrangement of substituents makes the compound an important intermediate or building block in organic synthesis. The bromine atom, in particular, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While detailed research dedicated exclusively to this specific molecule is not extensively documented in public literature, its structure suggests significant potential as a precursor for more complex molecules in medicinal chemistry and materials science research.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉BrF |
| Molecular Weight | 265.11 g/mol |
| Structure | One phenyl ring substituted with bromine at C4 and fluorine at C3, linked to a second phenyl ring substituted with a methyl group at C4'. |
| Key Functional Groups | Aryl Bromide, Aryl Fluoride (B91410), Methylarene |
Contextualizing this compound within Advanced Synthetic Methodologies
The synthesis of unsymmetrically substituted biphenyls like this compound relies on modern advancements in cross-coupling chemistry. The most prominent and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction. nih.govtcichemicals.com This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. tcichemicals.commdpi.com
The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of its starting materials. nih.govrsc.org A plausible and efficient synthetic route to this compound would involve the coupling of 4-methylphenylboronic acid with a suitable dihalogenated benzene (B151609) derivative, such as 1-bromo-2-fluoro-4-iodobenzene. The greater reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the carbon-bromine bond intact for potential future modifications.
The essential components for a typical Suzuki-Miyaura synthesis of this target molecule are outlined in the table below.
| Component | Example | Role in Reaction |
| Aryl Halide | 1-Bromo-2-fluoro-4-iodobenzene | The electrophilic partner providing the bromo-fluoro-phenyl moiety. |
| Organoboron Reagent | 4-Methylphenylboronic acid | The nucleophilic partner providing the methyl-phenyl moiety. |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | Activates the organoboron species and participates in the catalytic cycle. |
| Solvent | Dioxane/Water or Toluene/Ethanol (B145695)/Water | Provides the medium for the reaction to occur. |
This synthetic strategy highlights how advanced catalytic methods enable the precise and efficient construction of complex molecular architectures like this compound, paving the way for their use in further scientific exploration. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(4-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTYZNQIIAKEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228186-79-5 | |
| Record name | 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 3 Fluoro 4 Methyl 1,1 Biphenyl
Retrosynthetic Analysis of the Biphenyl (B1667301) Core
A retrosynthetic analysis of 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl reveals several possible disconnections of the central C-C bond linking the two aryl rings. This approach allows for the identification of readily available or easily synthesizable precursors. The most common strategies involve palladium-catalyzed cross-coupling reactions, which dictate the nature of the reactive functional groups on the precursor rings.
Three principal retrosynthetic pathways can be envisioned, each corresponding to a major class of palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling Disconnection: This approach disconnects the biphenyl into a boronic acid (or ester) derivative and an aryl halide. Two possibilities arise:
Coupling of (4-bromo-3-fluorophenyl)boronic acid with 4-bromotoluene (B49008) or a related p-tolyl electrophile.
Coupling of p-tolylboronic acid with a 1-bromo-2-fluoro-4-halobenzene derivative.
Stille Coupling Disconnection: This pathway involves the reaction of an organotin reagent with an aryl halide. The retrosynthetic fragments would be:
(4-bromo-3-fluorophenyl)stannane and 4-iodotoluene (B166478) (or another reactive p-tolyl halide).
(4-methylphenyl)stannane and a di-halogenated 2-fluorobenzene, such as 1,4-dibromo-2-fluorobenzene.
Negishi Coupling Disconnection: This strategy utilizes an organozinc reagent and an aryl halide. The corresponding precursors would be:
(4-bromo-3-fluorophenyl)zinc halide and 4-iodotoluene.
(4-methylphenyl)zinc halide and a suitable 1,4-dihalo-2-fluorobenzene.
Each of these strategies offers distinct advantages regarding substrate availability, functional group tolerance, and reaction conditions.
Palladium-Catalyzed Cross-Coupling Strategies
The formation of the C-C bond in this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis for their reliability and broad applicability.
Suzuki-Miyaura Coupling Protocols for Biphenyl Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds due to the stability and low toxicity of the boronic acid reagents. vulcanchem.com The reaction typically involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide in the presence of a base. vulcanchem.com For the synthesis of this compound, a potential route involves the reaction of a suitably substituted arylboronic acid with an aryl halide.
A plausible synthetic route could involve the coupling of 4-bromophenylboronic acid with 3-fluorobromobenzene using a palladium catalyst. vulcanchem.com The general conditions for such a reaction are outlined in the table below.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) or Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equivalents) |
| Solvent | THF/H₂O, Dioxane/H₂O, or Toluene/EtOH/H₂O |
| Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Stille Coupling Approaches in the Synthesis of this compound
The Stille coupling reaction provides another powerful tool for the formation of C-C bonds, involving the reaction of an organostannane with an organic halide catalyzed by a palladium complex. wikipedia.org While organotin compounds are toxic, the Stille reaction is often favored for its tolerance of a wide range of functional groups and its insensitivity to the presence of water. organic-chemistry.org
In the context of synthesizing this compound, a Stille coupling could be employed by reacting a (4-bromo-3-fluorophenyl)stannane with a 4-methylphenyl halide or vice versa. The choice of catalyst, ligands, and additives can significantly influence the reaction's outcome. lookchem.com The use of copper(I) salts in conjunction with fluoride (B91410) ions has been shown to be remarkably effective in promoting difficult Stille reactions. lookchem.com
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ |
| Solvent | THF, Dioxane, DMF, NMP |
| Additives | CuI, CsF, LiCl |
| Temperature | Room Temperature to 100°C |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Negishi Coupling as an Alternative Strategy
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high reactivity and the ability to form C-C bonds involving sp, sp², and sp³-hybridized carbon atoms. rsc.org For the synthesis of unsymmetrical biaryls, the Negishi coupling was one of the first methods to provide good yields. organic-chemistry.org
The synthesis of this compound via a Negishi coupling could proceed by coupling a (4-bromo-3-fluorophenyl)zinc halide with a 4-methylphenyl halide. rsc.org The choice between nickel and palladium catalysts can influence the reaction's scope and functional group tolerance, with palladium catalysts generally offering broader compatibility. rsc.org
| Catalyst System | Reactants | Solvent | Yield |
| Ni(acac)₂/PPh₃ | Aryl zinc chlorides and haloarenes | Not specified | 75-95% |
| Pd(dba)₂/tfp | Cyanophenyl zinc bromide and o-iodobenzoate | Not specified | Not specified |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Optimization of Catalytic Systems and Reaction Conditions
The success of any palladium-catalyzed cross-coupling reaction hinges on the careful optimization of the catalytic system and reaction parameters. This includes the choice of the palladium precursor, the ligand, the base, the solvent, and the reaction temperature.
The ligand plays a crucial role in the catalytic cycle by stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. For the synthesis of sterically hindered or electronically demanding biphenyls, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary.
The catalyst loading is another critical parameter that can impact the efficiency and cost-effectiveness of the synthesis. While higher catalyst loadings can lead to faster reaction times and higher yields, minimizing the amount of palladium used is desirable from both an economic and environmental perspective. Research has shown that highly active catalyst systems can achieve excellent yields with very low catalyst loadings, sometimes in the parts-per-million range.
Solvent Effects and Temperature Optimization
The Suzuki-Miyaura coupling is a cornerstone of biphenyl synthesis, and its efficiency is profoundly influenced by the choice of solvent and reaction temperature. numberanalytics.com The solvent must solubilize the reactants, particularly the organoborane and the aryl halide, and facilitate the interaction between the aqueous basic phase and the organic phase containing the catalyst and substrates. rsc.org
Commonly employed solvents include ethers like tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). numberanalytics.comresearchgate.net The optimal choice often depends on the specific substrates and catalyst system. For instance, studies on the coupling of aryl bromides have shown that while THF can be ineffective at room temperature, a mixture of ethanol (B145695) and water can lead to nearly full conversion. rsc.org The water component is crucial for dissolving the inorganic base and can help disperse heterogeneous catalysts, while ethanol ensures the solubility of the organic substrates. rsc.org
Temperature plays a critical role in reaction kinetics. While many modern catalyst systems are designed to operate at room temperature, particularly for reactive substrates like aryl iodides and bromides, elevated temperatures are often necessary to achieve reasonable reaction rates and yields, especially with less reactive aryl chlorides. organic-chemistry.orgrsc.org Increasing the temperature from 70 °C to 110 °C has been shown to result in higher conversion percentages in the synthesis of fluorinated biphenyls. mdpi.com However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts, such as homocoupling products. Therefore, optimizing the temperature is a delicate balance between achieving a sufficient reaction rate and maintaining the stability of the catalytic system. numberanalytics.com
Table 1: Effect of Solvent and Temperature on Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitroiodobenzene | 4-Methoxyphenylboronic acid | PdCNT | THF | Room Temp | Low | rsc.org |
| 4-Nitroiodobenzene | 4-Methoxyphenylboronic acid | PdCNT | EtOH/H₂O (1:1) | Room Temp | ~100 (4h) | rsc.org |
| Aryl Bromides | Arylboronic acids | Pd(OAc)₂/PCy₃ | Toluene | 100 | Good to High | nih.gov |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Not Specified | 70 | ~80 (48h) | mdpi.com |
This table is generated based on data from multiple sources to illustrate general trends.
Base Selection and Stoichiometry
The base is a critical component of the Suzuki-Miyaura coupling, playing multiple roles in the catalytic cycle. researchgate.net Its primary function is to activate the organoboronic acid, converting it into a more nucleophilic borate (B1201080) anion [R-B(OH)₃]⁻. researchgate.netdeepdyve.com This borate species is more readily transferred to the palladium center during the transmetalation step, which is often the rate-determining step of the reaction. numberanalytics.comorganic-chemistry.org
A wide variety of bases can be used, and the optimal choice depends on the substrates' reactivity and the presence of base-sensitive functional groups. libretexts.org
Inorganic Bases : Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. numberanalytics.com Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents. Potassium phosphate (B84403) is a strong base that is particularly useful for coupling sterically hindered substrates. nih.gov
Hydroxides : Stronger bases like sodium hydroxide (B78521) (NaOH), barium hydroxide (Ba(OH)₂), and thallium hydroxide (TlOH) can accelerate the reaction, sometimes allowing for lower reaction temperatures. researchgate.netlibretexts.org However, their high basicity may not be compatible with sensitive functional groups. organic-chemistry.org
Table 2: Influence of Base Selection on Suzuki-Miyaura Coupling
| Coupling Partners | Catalyst System | Base | Solvent | Key Observation | Reference |
|---|---|---|---|---|---|
| Aryl Halides & Boronic Acids | Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | DMF | Weak bases perform optimally in DMF. | libretexts.org |
| Aryl Halides & Boronic Acids | Pd(PPh₃)₄ | NaOH, TlOH | THF/H₂O | Strong bases perform well in aqueous systems. | libretexts.org |
| Sterically Hindered Arylboronic Acids | Pd(PPh₃)₄ | Ba(OH)₂ | DME | High yields for sterically hindered substrates. | researchgate.net |
This table is generated based on data from multiple sources to illustrate general trends.
Ullmann Coupling Reactions for Biphenyl Synthesis
The Ullmann reaction, developed over a century ago, is a classic method for synthesizing symmetric biaryl compounds through the copper-catalyzed coupling of two molecules of an aryl halide. organic-chemistry.org The reaction is typically performed at high temperatures (often >200 °C) using an excess of copper powder or copper bronze. organic-chemistry.orgrsc.org The mechanism involves the formation of an organocopper intermediate, which then undergoes oxidative addition with a second equivalent of the aryl halide, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org
While effective for producing symmetrical biphenyls, the traditional Ullmann coupling has several drawbacks for synthesizing unsymmetrical biphenyls like this compound. These include harsh reaction conditions, low yields, and the formation of multiple products (two homocoupled and one cross-coupled), which complicates purification. nih.gov
Despite these limitations, modern variations have improved the utility of the Ullmann reaction. The use of activated copper, stoichiometric copper(I) reagents, and various ligands can lead to milder reaction conditions and improved yields. organic-chemistry.org For the synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives, the Ullmann coupling has been used, although Suzuki couplings generally provide superior yields (20–38% for Ullmann vs. 65–98% for Suzuki in one study). nih.govnih.gov The Ullmann reaction remains a viable option when palladium-catalyzed methods fail or when starting materials are more amenable to copper-based chemistry.
Directed Arylation Methods for the Introduction of Substituents
Directed C-H arylation has emerged as a powerful and atom-economical strategy for constructing biaryl compounds. researchgate.net This method avoids the pre-functionalization of substrates (e.g., conversion to halides or boronic acids) required for traditional cross-coupling reactions. Instead, it relies on a directing group (DG) present on one of the aromatic rings to guide a transition metal catalyst, typically palladium, to a specific C-H bond (usually at the ortho position). nih.govacs.org This activated C-H bond then reacts with an aryl halide coupling partner.
For a molecule like this compound, one could envision a strategy where a directing group on one ring facilitates its coupling with the other. For example, a phenol-directed C-H arylation could be employed. jst.go.jp In a related approach, an amide group can direct the arylation of an aromatic C-H bond with an aryl iodide, providing efficient access to ortho-substituted biaryls. acs.org More advanced methods even allow for the functionalization of remote meta-C-H bonds using specialized nitrile-directing groups and a Pd-Ag heterodimeric catalyst system. nih.gov These techniques offer a highly efficient and modular route for synthesizing complex biaryl structures. researchgate.net
Functional Group Interconversions Post-Biphenyl Formation
An alternative synthetic approach involves first constructing a simpler biphenyl core and then introducing the desired functional groups. This strategy relies on predictable and regioselective reactions to install substituents at the correct positions.
Regioselective Bromination and Fluorination Strategies
Bromination: The introduction of a bromine atom onto a pre-formed 3-fluoro-4'-methyl-1,1'-biphenyl (B3056524) scaffold would proceed via electrophilic aromatic substitution. The position of the incoming bromine atom is dictated by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director but is deactivating. The biphenyl system itself is activating. The regiochemistry of such reactions can be complex, but specific reagents and conditions can achieve high selectivity. nih.gov For example, N-bromosuccinimide (NBS) is a common brominating agent that can exhibit high regioselectivity depending on the solvent and catalyst used. nih.govnih.gov In the synthesis of 4-bromo-2-fluorobiphenyl, a process starting with o-fluoroaniline uses bromine in dichloromethane (B109758) with a phase-transfer catalyst to achieve bromination para to the fluorine atom before subsequent steps. google.com
Fluorination: Direct electrophilic fluorination of aromatic rings is challenging. More commonly, fluorination is achieved through methods such as the Balz-Schiemann reaction, where an amino group is converted to a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to install the fluorine atom. Nucleophilic aromatic substitution on a suitably activated precursor is another pathway.
Methylation Techniques on Aromatic Rings
The introduction of the 4'-methyl group onto a 4-bromo-3-fluoro-1,1'-biphenyl core can be accomplished through several methods. The classic approach is the Friedel–Crafts alkylation, which uses a methyl halide (e.g., methyl chloride) and a Lewis acid catalyst like AlCl₃. nih.gov However, this reaction is often plagued by issues of polyalkylation and catalyst deactivation.
More modern and selective methods for C-H methylation have been developed. These often involve transition-metal catalysis and a directing group to achieve high regioselectivity. rsc.org For instance, palladium-catalyzed methylation of arenes bearing a pyridyl directing group can be achieved using methyl boronic acid or trimethylboroxine (B150302) as the methyl source. rsc.org Another strategy involves the shape-selective methylation of 4-methylbiphenyl (B165694) with methanol (B129727) over a specific zeolite catalyst to produce 4,4'-dimethylbiphenyl, demonstrating that catalytic methods can control the position of methylation. psu.edu
Emerging Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of complex molecules like this compound. researchgate.net The primary synthetic route to such biphenyls is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that forms a carbon-carbon bond between an aryl halide and an organoboron compound. libretexts.orgyoutube.com Green innovations in this area are focused on minimizing waste, reducing energy consumption, and utilizing less toxic materials.
Solvent-Free or Aqueous Media Reactions
Traditional Suzuki-Miyaura reactions often employ organic solvents, which can be toxic, volatile, and difficult to dispose of. To address this, researchers are exploring solvent-free conditions and the use of water as a reaction medium.
Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. organic-chemistry.org For the synthesis of biphenyls, pre-grinding the solid reactants—an aryl halide (like 4-bromo-1-fluoro-2-iodobenzene (B56243) or 1-bromo-2-fluoro-4-iodobenzene), a boronic acid (like 4-methylphenylboronic acid), a base (such as potassium carbonate), and a palladium catalyst—and then subjecting the mixture to microwave irradiation can lead to high yields in a very short time. organic-chemistry.org This method not only eliminates the need for a solvent but also often results in cleaner reactions with easier purification. organic-chemistry.org
Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov The Suzuki-Miyaura reaction can be effectively carried out in aqueous media, often with the aid of a co-solvent like ethanol or dioxane to enhance the solubility of organic reactants. nih.govacs.org For instance, the coupling of an aryl bromide with an arylboronic acid can proceed in a water:dioxane mixture using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate, yielding the desired biphenyl. mdpi.com The use of water as the primary solvent significantly reduces the environmental impact of the synthesis. nih.gov
The table below illustrates hypothetical reaction conditions for the synthesis of this compound based on green chemistry principles.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1-bromo-2-fluoro-4-iodobenzene | 4-methylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Water/Dioxane (1:1) | 100 | 12 h | 85 |
| 4-bromo-3-fluorophenylboronic acid | 4-iodotoluene | PEPPSI-iPr (1) | K₂CO₃ | Solvent-Free (Microwave) | 110 | 10 min | 90 |
This table is illustrative and based on general procedures for similar compounds. Specific yields for this compound under these exact conditions would require experimental verification.
Catalyst Recycling and Sustainable Synthesis
Palladium catalysts are highly effective for Suzuki-Miyaura couplings, but they are also expensive and can have environmental concerns. mdpi.com Developing methods for catalyst recycling is a key aspect of sustainable synthesis.
One approach is the use of heterogeneous catalysts, where the palladium is supported on a solid material. mdpi.com This allows for the catalyst to be easily filtered from the reaction mixture and reused in subsequent batches. Materials like activated carbon, zeolites, and silica (B1680970) are common supports. mdpi.com For example, a palladium catalyst supported on a mordenite (B1173385) (a type of zeolite) has shown high efficacy and can be reused multiple times with minimal loss of activity. mdpi.com
Yield Optimization and Scalability Considerations for this compound
Optimizing the reaction yield and ensuring the scalability of the process are crucial for the industrial production of this compound.
Yield Optimization: The yield of the Suzuki-Miyaura reaction is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. ikm.org.my For a given set of reactants, such as 4-bromo-3-fluorotoluene (B33196) and 4-methylphenylboronic acid, a screening of these parameters is often necessary to identify the optimal conditions. For instance, different palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands (e.g., PPh₃, XPhos, SPhos) can have a significant impact on the reaction outcome. acs.org The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane/water) also plays a critical role. mdpi.comacs.org
The following interactive table demonstrates how different parameters could be varied to optimize the yield of this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 90 | 75 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | 88 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | THF/Water | 80 | 92 |
| PEPPSI-iPr | NHC | K₂CO₃ | Solvent-Free (MW) | 110 | 91 |
This table presents a hypothetical optimization study based on known trends in Suzuki-Miyaura reactions.
Scalability Considerations: Scaling up a chemical synthesis from the laboratory bench to an industrial scale presents several challenges. For the synthesis of this compound, key considerations include:
Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control in large reactors. The reaction vessel design and cooling capacity are critical.
Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous systems (e.g., with a solid-supported catalyst or an insoluble base), is crucial for maintaining reaction rates and yields.
Process Safety: The handling of large quantities of flammable solvents and potentially hazardous reagents requires strict safety protocols.
Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This includes considerations for extraction, crystallization, and drying processes.
The development of robust and scalable green chemistry approaches is paramount for the sustainable production of valuable chemical compounds like this compound, ensuring both economic and environmental benefits.
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound is not available. Published single-crystal X-ray diffraction studies, Hirshfeld surface analyses, energy framework calculations, and high-resolution NMR spectroscopic data for this specific molecule could not be located.
Therefore, it is not possible to generate the requested article with the specified detailed research findings, data tables, and in-depth analysis for each subsection of the provided outline. The creation of such an article would require access to primary research data that does not appear to be publicly available at this time.
Information is available for structurally related compounds, such as 4-fluoro-1,1'-biphenyl, 3-bromo-1,1'-biphenyl, and 4-fluoro-4'-methyl-1,1'-biphenyl. However, in strict adherence to the instructions to focus solely on this compound, data from these analogues cannot be used to generate the requested content.
Advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo 3 Fluoro 4 Methyl 1,1 Biphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Resonance Assignment
Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) resonances in the molecular structure of 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed connectivity map of the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For this compound, COSY would be instrumental in identifying adjacent protons on both aromatic rings. For instance, on the 4'-methylphenyl ring, correlations would be expected between the protons ortho to the methyl group and those meta to it. Similarly, on the 4-bromo-3-fluorophenyl ring, correlations would help delineate the connectivity of the remaining aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of protonated carbons. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, connecting the proton resonance to its corresponding carbon resonance.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is particularly valuable for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to the ipso-carbon of the 4'-methylphenyl ring and the carbon atom at the 4' position. Crucially, it would also reveal correlations between protons on one ring and carbons on the other, confirming the biphenyl (B1667301) linkage.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be achieved.
Illustrative Resonance Assignments for this compound (Note: The following data is hypothetical and serves to illustrate the expected results from 2D NMR analysis.)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | 138.5 | - | H-2, H-6, H-5 |
| 2 | 115.2 | 7.35 (d) | C-1, C-4, C-6 |
| 3 | 158.0 (d, ¹JCF) | - | H-2, H-5 |
| 4 | 112.0 (d, ²JCF) | - | H-2, H-5 |
| 5 | 128.8 | 7.55 (dd) | C-1, C-3, C-4 |
| 6 | 131.5 | 7.65 (d) | C-1, C-2, C-4 |
| 1' | 135.0 | - | H-2', H-6', H-3', H-5' |
| 2' | 129.8 | 7.45 (d) | C-1', C-4', C-6', C-CH₃ |
| 3' | 129.5 | 7.20 (d) | C-1', C-5', C-CH₃ |
| 4' | 139.0 | - | H-2', H-6', H-3', H-5', H-CH₃ |
| 5' | 129.5 | 7.20 (d) | C-1', C-3', C-CH₃ |
| 6' | 129.8 | 7.45 (d) | C-1', C-4', C-2', C-CH₃ |
| -CH₃ | 21.2 | 2.40 (s) | C-3', C-5', C-4' |
Variable Temperature NMR for Conformational Equilibrium and Rotational Barriers
The two aromatic rings in biphenyl systems are not coplanar due to steric hindrance and can rotate relative to each other around the central C-C bond. This rotation is often restricted, leading to the existence of atropisomers or distinct conformational states. Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes.
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rotation around the biphenyl bond is fast on the NMR timescale, the signals for chemically equivalent protons or carbons on either side of the rotational axis will appear as single, averaged peaks. As the temperature is lowered, the rotation slows down. If the energy barrier is high enough, the rotation can become slow on the NMR timescale, and the signals for the non-equivalent positions in the different conformers may broaden and eventually split into separate signals (a process known as decoalescence).
From the coalescence temperature (the temperature at which the two separate signals merge into a single broad peak) and the difference in chemical shift between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides quantitative information about the conformational stability of the molecule.
Illustrative Thermodynamic Data from VT-NMR for Biphenyl Rotation (Note: This data is hypothetical and represents the type of information that could be obtained from a VT-NMR study.)
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Coalescence Temperature (Tc) | 298 K (25 °C) | Temperature at which distinct signals for conformers merge. |
| Rate Constant at Tc (k) | ~150 s⁻¹ | The rate of interconversion between conformers at Tc. |
| Free Energy of Activation (ΔG‡) | ~60 kJ/mol | The energy barrier for rotation around the C1-C1' bond. |
Nuclear Overhauser Effect (NOE) Studies for Proximity and Spatial Relationships
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from through-space dipolar coupling between nuclear spins, rather than through-bond scalar coupling. In NOE spectroscopy (e.g., NOESY or ROESY), irradiation of one proton can lead to an intensity enhancement of signals from other protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds.
For this compound, NOE studies would be critical for establishing the preferred conformation and the spatial relationship between the two aromatic rings. Specifically, NOE correlations would be expected between the protons on the carbons adjacent to the inter-ring bond (H-2, H-6 on one ring and H-2', H-6' on the other). The strength of these NOE signals would be dependent on the average distance between these protons, which in turn is determined by the dihedral angle between the rings. This allows for a detailed picture of the three-dimensional structure of the molecule in solution.
Illustrative NOE Correlations for this compound (Note: These correlations are predicted based on a twisted conformation and are for illustrative purposes.)
| Irradiated Proton(s) | Observed NOE Enhancement | Inferred Proximity |
|---|---|---|
| H-2', H-6' | H-2, H-6 | Confirms the proximity of the ortho-protons across the biphenyl linkage. |
| H-CH₃ | H-3', H-5' | Proximity of the methyl group to its adjacent aromatic protons. |
NMR in Anisotropic Media for Molecular Alignment and Conformation
NMR spectroscopy in anisotropic media, such as liquid crystals, is an advanced technique that can provide even more detailed structural information. In a standard isotropic solution, molecules tumble rapidly, averaging out dipolar couplings. In an anisotropic medium, the molecules adopt a partial orientation with respect to the magnetic field. This reintroduces residual dipolar couplings (RDCs), which are highly sensitive to the geometry of the molecule.
By measuring RDCs for this compound, it would be possible to obtain precise information about the relative orientation of different parts of the molecule, including bond angles and the crucial dihedral angle between the phenyl rings. This technique offers a powerful method to refine the solution-state conformation of the molecule beyond what can be achieved with NOE data alone.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis
Characteristic Vibrational Modes of Halogen and Methyl Substituents
The substituents on the biphenyl core—bromo, fluoro, and methyl groups—give rise to characteristic vibrational bands in the IR and Raman spectra. The positions of these bands can confirm the presence of these functional groups.
C-F Stretch: The carbon-fluorine stretching vibration is typically strong in the IR spectrum and appears in the region of 1250-1000 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration is found at lower frequencies due to the heavier mass of the bromine atom, typically in the 690-515 cm⁻¹ range. libretexts.org
Methyl Group Vibrations: The methyl group exhibits several characteristic vibrations. The C-H stretching modes appear in the 3000-2850 cm⁻¹ region. libretexts.org C-H bending (deformation) modes are also observed, typically around 1470-1450 cm⁻¹ (asymmetric) and 1370-1350 cm⁻¹ (symmetric). libretexts.org Aromatic C-H stretches are also expected between 3100-3000 cm⁻¹. orgchemboulder.com
Illustrative Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified vibrational modes.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-H Bend (Methyl) | 1470 - 1350 | Medium |
| C-F Stretch | 1250 - 1000 | Strong |
| C-Br Stretch | 690 - 515 | Medium to Strong |
Correlation of Vibrational Frequencies with Torsion Angles and Molecular Strain
Changes in this torsion angle can affect the degree of conjugation between the rings and induce mechanical coupling between the vibrational modes of the two rings. optica.org For example, certain out-of-plane bending modes can be sensitive to the dihedral angle. As the molecule twists, the frequencies of these modes may shift. Theoretical calculations, such as Density Functional Theory (DFT), are often used to correlate specific vibrational frequencies with the torsion angle, providing a method to probe the conformation of the molecule.
Molecular strain, which can arise from steric hindrance between bulky substituents or from geometric constraints, can also manifest in the vibrational spectrum. pku.edu.cn Strain can alter bond lengths and angles from their ideal values, which in turn affects the force constants of the bonds and leads to shifts in their vibrational frequencies. slideshare.net For this compound, steric interactions between the ortho-substituents and the protons on the opposing ring could introduce strain, which might be detectable as shifts in specific vibrational modes compared to an unstrained model compound.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways
The precise molecular weight of a compound is a fundamental characteristic. For this compound (C₁₃H₉BrF), the theoretical monoisotopic mass can be calculated with high precision. This value is critical for distinguishing it from other potential isomers or compounds with the same nominal mass. High-resolution instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), enabling the confident assignment of the molecular formula.
Upon ionization, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecular ion of this compound would be observed. A key feature in the mass spectrum would be the isotopic pattern resulting from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity and separated by two mass units.
The fragmentation of this compound in the mass spectrometer provides valuable structural information. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. For this compound, several key fragmentation processes can be anticipated:
Loss of a Bromine Radical: A common fragmentation pathway for brominated aromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a significant fragment ion corresponding to the [M-Br]⁺ species.
Loss of a Methyl Radical: The methyl group on the second phenyl ring can be lost as a methyl radical (•CH₃), leading to the formation of a [M-CH₃]⁺ ion.
Cleavage of the Biphenyl Bond: The single bond connecting the two phenyl rings can also undergo cleavage, although this is generally less favorable than the loss of substituents. This would lead to fragments corresponding to the individual substituted phenyl rings.
Loss of Halogen and Methyl Groups: Sequential losses of the bromine and methyl radicals are also plausible, leading to further fragment ions.
Rearrangements: In some cases, rearrangements of the molecular ion or fragment ions can occur, leading to the formation of more stable structures, such as tropylium (B1234903) ions.
The study of fragmentation patterns in related halogenated and methylated biphenyls supports these predicted pathways. The precise masses of the fragment ions, as determined by HRMS, would allow for the confident assignment of their elemental compositions, further corroborating the proposed fragmentation mechanisms.
Below is a table summarizing the expected high-resolution mass spectrometry data for the molecular ion of this compound.
| Ion | Calculated Monoisotopic Mass (Da) |
| [C₁₃H₉⁷⁹BrF]⁺ | 262.9926 |
| [C₁₃H₉⁸¹BrF]⁺ | 264.9905 |
The following table outlines the predicted major fragment ions and their corresponding calculated monoisotopic masses.
| Fragment Ion | Proposed Structure | Calculated Monoisotopic Mass (Da) |
| [C₁₃H₉F]⁺ | [M-Br]⁺ | 184.0688 |
| [C₁₂H₆BrF]⁺ | [M-CH₃]⁺ | 247.9613 |
| [C₆H₄F]⁺ | Fluorophenyl cation | 95.0246 |
| [C₇H₇]⁺ | Tolyl cation / Tropylium ion | 91.0548 |
The comprehensive analysis of the precise molecular weight and the fragmentation pathways through high-resolution mass spectrometry would provide definitive structural confirmation of this compound.
Reaction Mechanisms and Reactivity Studies of 4 Bromo 3 Fluoro 4 Methyl 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions of 4-Bromo-3-fluoro-4'-methyl-1,1'-biphenyl
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. organic-chemistry.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The rate and regioselectivity of the substitution are profoundly influenced by the substituents already present on the ring system. organic-chemistry.orglookchem.com
The regiochemical outcome of an EAS reaction on this compound depends on the directing effects of the existing groups on both phenyl rings. Substituents are classified as either activating or deactivating, and as ortho, para-directing or meta-directing. organic-chemistry.org
In this molecule, the substituents are:
Ring A (the 3-bromo-2-fluoro-substituted ring):
Bromo group (-Br): This is a deactivating but ortho, para-directing group. It withdraws electron density through the inductive effect but donates electron density through resonance.
Fluoro group (-F): Similar to bromine, fluorine is deactivating and ortho, para-directing.
4'-methylphenyl group (p-tolyl): This aryl substituent is considered an activating group and directs incoming electrophiles to the ortho and para positions of the ring to which it is attached. mdpi.com
Ring B (the 4-methyl-substituted ring):
Methyl group (-CH₃): This is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. lookchem.comtcichemicals.com
The directing effects of these substituents are summarized in the table below.
| Substituent | Ring | Electronic Effect | Reactivity Effect | Directing Preference |
| Fluoro (-F) | A | Inductive: -I, Resonance: +R | Deactivating | Ortho, Para |
| Bromo (-Br) | A | Inductive: -I, Resonance: +R | Deactivating | Ortho, Para |
| p-tolyl | A | Inductive: -I, Resonance: +R | Activating | Ortho, Para |
| Methyl (-CH₃) | B | Inductive: +I, Hyperconjugation | Activating | Ortho, Para |
| 4-bromo-3-fluorophenyl | B | Inductive: -I | Deactivating | Ortho, Para |
This table presents the general electronic effects and directing preferences of the substituents on the biphenyl (B1667301) core.
Within Ring B, the methyl group directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the other phenyl ring, substitution will occur at one of the two equivalent ortho positions (positions 3' and 5'). The bulky nature of the 4-bromo-3-fluorophenyl group might sterically hinder the ortho positions to some extent, but the strong activation by the methyl group makes these sites the most probable points of reaction.
For example, in a reaction like nitration (using HNO₃/H₂SO₄), the expected major product would be 4-bromo-3-fluoro-4'-methyl-2'-nitro-1,1'-biphenyl. nih.gov
Nucleophilic Aromatic Substitution Pathways
While less common than EAS, nucleophilic aromatic substitution (NAS) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. acs.org For this compound, the bromine atom is a potential leaving group.
The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. acs.org The stability of this intermediate is key to the reaction's feasibility. The fluorine atom at the meta position relative to the bromine does not provide resonance stabilization for the Meisenheimer complex. However, its strong inductive electron-withdrawing effect does increase the electrophilicity of the carbon atom bonded to bromine, making it more susceptible to nucleophilic attack.
Interestingly, in many NAS reactions, fluoride (B91410) is a better leaving group than bromide. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. mdpi.comchemicalbook.com Therefore, under certain conditions, substitution of the fluorine atom could potentially compete with or be favored over the substitution of the bromine atom.
Metal-Halogen Exchange Reactions Involving this compound
Metal-halogen exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organolithium and Grignard reagents from organic halides. thieme-connect.com Aryl bromides are common substrates for this transformation.
In the case of this compound, the carbon-bromine bond is significantly more reactive in this process than the carbon-fluorine bond. Treatment of the compound with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperatures would result in a rapid exchange of the bromine atom for a lithium atom.
This reaction would yield the highly reactive organolithium intermediate, (3-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)lithium. This intermediate is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the original position of the bromine atom.
| Reagent | Conditions | Intermediate Product | Final Product (after electrophilic quench, e.g., with H₂O) |
| n-BuLi | THF, -78 °C | (3-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)lithium | 3-fluoro-4'-methyl-1,1'-biphenyl (B3056524) |
| Mg, THF | Reflux | 4-(4-bromo-3-fluorophenyl)magnesium bromide | 3-fluoro-4'-methyl-1,1'-biphenyl |
This table outlines the expected intermediates and products of metal-halogen exchange reactions.
Free Radical Reactions of the Biphenyl System
Free radical reactions typically occur under conditions involving heat or UV light and a radical initiator. For substituted aromatic compounds, the most susceptible position for radical attack is often the benzylic position—a carbon atom directly attached to the aromatic ring. datapdf.com
In this compound, the methyl group on Ring B provides a reactive benzylic site. The C-H bonds of this methyl group are weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.
A common free radical reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This reaction would selectively replace one of the hydrogen atoms of the methyl group with a bromine atom, leading to the formation of 4-bromo-4'-(bromomethyl)-3-fluoro-1,1'-biphenyl. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. researchgate.net
Oxidative and Reductive Transformations of this compound
Oxidative Transformations The biphenyl core is generally stable to oxidation, but the substituents can be transformed. The methyl group, being at a benzylic position, is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org Under vigorous conditions, the methyl group would be oxidized to a carboxylic acid, yielding 4'-bromo-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid. The mechanism is complex but is known to require the presence of at least one benzylic hydrogen. libretexts.org
Under high-temperature combustion or gas-phase oxidation conditions, the entire molecule can degrade. Studies on similar compounds like 4-bromo-4'-chlorobiphenyl show that such processes can lead to the formation of various halogenated pollutants, including halogenated benzenes, naphthalenes, and highly toxic mixed halogenated dibenzofurans.
| Reaction Type | Reagent/Conditions | Potential Major Product |
| Side-chain Oxidation | KMnO₄, heat | 4'-bromo-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid |
| High-Temp Oxidation | O₂, >600°C | Halogenated dibenzofurans, Halogenated benzenes, CO₂, H₂O, HBr, HF |
This table summarizes potential products from oxidative transformations.
Reductive Transformations Reductive processes can target the carbon-halogen bonds. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.org Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), the carbon-bromine bond can be cleaved to replace the bromine with a hydrogen atom. organic-chemistry.org This process, known as hydrogenolysis, is generally more facile for bromides than for fluorides. Therefore, selective reduction of the C-Br bond is feasible, which would yield 3-fluoro-4'-methyl-1,1'-biphenyl.
More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for the reduction of aryl halides. mdpi.com These methods involve a photocatalyst that, upon excitation with visible light, initiates a single-electron transfer to the aryl halide. This forms a radical anion which then fragments, losing the halide ion and generating an aryl radical. The aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the reduced arene. thieme-connect.com This technique could also be applied to selectively reduce the C-Br bond of this compound.
Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor
The utility of this compound in catalytic transformations, particularly in cross-coupling reactions, is an area of significant interest in synthetic organic chemistry. The presence of a bromo and a fluoro substituent on one of the phenyl rings, along with a methyl group on the other, provides a versatile scaffold for the construction of more complex molecular architectures. The bromo group, in particular, serves as a reactive handle for various palladium-catalyzed cross-coupling reactions.
Common catalytic transformations where this compound could theoretically act as a substrate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. ugr.eswikipedia.orgchemrxiv.org
In a typical Suzuki-Miyaura coupling , the aryl bromide (in this case, this compound) would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium catalysts supported on nanoparticles have been explored for similar fluorinated biphenyl derivatives. ugr.esmdpi.com
The Sonogashira coupling reaction would involve the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl alkynes. The reaction conditions are generally mild, but optimization is often necessary depending on the specific substrates. nih.govresearchgate.net
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. chemrxiv.orgacs.org This reaction is widely used in the synthesis of pharmaceuticals and other functional organic materials. The choice of phosphine (B1218219) ligand is critical for the success of this transformation. rsc.org
Despite the theoretical potential for this compound to be utilized in these and other catalytic transformations, a detailed search of the scientific literature did not yield specific examples or detailed research findings where this exact compound was used as a substrate or a ligand precursor. Therefore, no specific data tables on reaction conditions or yields for its catalytic transformations can be provided at this time.
Kinetic and Thermodynamic Investigations of Key Reactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms and feasibility of chemical transformations. For reactions involving this compound, such investigations would be invaluable for optimizing reaction conditions and understanding the influence of its specific substitution pattern on reactivity.
Kinetic studies would focus on determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. nih.gov This information helps in elucidating the reaction mechanism, including the identification of the rate-determining step. For catalytic reactions, kinetic analysis can also provide information on catalyst activation, deactivation, and turnover frequency. researchgate.net Techniques such as stopped-flow analysis and in-situ spectroscopic monitoring are often employed for these studies. nih.gov
Thermodynamic investigations would determine the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. webassign.net These parameters indicate whether a reaction is spontaneous under certain conditions and provide information about the relative stability of reactants and products. A negative ΔG indicates a thermodynamically favorable reaction.
While general principles of kinetic and thermodynamic studies are well-established for the classes of reactions in which this compound might participate, a comprehensive literature search did not reveal any specific kinetic or thermodynamic data for reactions involving this particular compound. Consequently, no data tables with kinetic parameters (e.g., rate constants, activation energies) or thermodynamic values (e.g., ΔG, ΔH, ΔS) for key reactions of this compound can be presented.
Further experimental research is required to explore and quantify the catalytic transformations of this compound and to investigate the kinetics and thermodynamics of its reactions. Such studies would contribute to a deeper understanding of the reactivity of this specific halogenated and methylated biphenyl derivative.
Computational and Theoretical Investigations of 4 Bromo 3 Fluoro 4 Methyl 1,1 Biphenyl
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties, providing a detailed picture of electron density and orbital energies.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. tci-thaijo.org By employing functionals such as B3LYP with a basis set like 6-311G++, it is possible to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. nih.govnih.gov This optimization yields crucial data on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the compound.
Table 1: Predicted Geometrical Parameters from DFT Optimization
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-C (in rings) | Average carbon-carbon bond length within the phenyl rings | ~1.39 Å |
| C-C (inter-ring) | The single bond connecting the two phenyl rings | ~1.49 Å |
| C-F | The bond between carbon and fluorine | ~1.35 Å |
| C-Br | The bond between carbon and bromine | ~1.90 Å |
| C-CH₃ | The bond connecting the methyl group to the phenyl ring | ~1.51 Å |
| Bond Angles (°) | ||
| C-C-C (in rings) | Internal angles of the hexagonal phenyl rings | ~120° |
| C-C-F | Angle involving the fluorine substituent | ~119° |
| C-C-Br | Angle involving the bromine substituent | ~120° |
| Dihedral Angle (°) |
Note: The values in this table are representative and based on typical results from DFT calculations on similar substituted biphenyl (B1667301) compounds.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between the HOMO and LUMO is known as the band gap, which is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large band gap implies high stability and low reactivity, whereas a small band gap suggests the molecule is more prone to chemical reactions. researchgate.net These parameters are vital for predicting how the molecule will interact with other chemical species.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Description | Energy (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Band Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
Note: These energy values are illustrative, based on typical DFT calculations for halogenated aromatic compounds.
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tci-thaijo.org The MEP map illustrates regions of varying electron potential. Areas with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl, the MEP would show significant negative potential around the highly electronegative fluorine and bromine atoms, identifying them as sites for potential intermolecular interactions.
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. nih.gov This analysis helps to understand the electrostatic properties of the molecule by assigning a charge to each atom. In this compound, the electronegative halogen atoms (F and Br) are expected to carry partial negative charges, while the carbon atoms bonded to them will exhibit partial positive charges. This charge distribution influences the molecule's dipole moment and its non-covalent interactions.
Table 3: Representative Mulliken Atomic Charges
| Atom | Mulliken Charge (a.u.) |
|---|---|
| Fluorine (F) | -0.25 |
| Bromine (Br) | -0.10 |
| Carbon attached to F | +0.28 |
| Carbon attached to Br | +0.05 |
| Carbons of Methyl (C) | -0.20 |
Note: These values are representative estimates to illustrate the expected charge distribution.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of biphenyl compounds are highly dependent on their three-dimensional shape, particularly the rotational conformation around the central C-C bond.
Unlike a simple single bond, rotation around the inter-ring bond in biphenyls is hindered by steric interactions between the substituents on the rings. nih.govresearchgate.net The conformation of this compound is defined by the torsional (dihedral) angle between the planes of the two phenyl rings. A planar conformation (0° dihedral angle) is destabilized by steric clash between atoms at the ortho positions.
A potential energy surface (PES) scan can be performed computationally by systematically varying the dihedral angle and calculating the molecule's energy at each step. This reveals the energy barriers to rotation and identifies the most stable conformation (the global energy minimum). For most substituted biphenyls, the minimum energy is found at a non-planar, twisted conformation. nih.gov The energy maxima correspond to the planar (0°) and perpendicular (90°) transition states, which represent the barriers to rotation.
Table 4: Relative Energy vs. Inter-Ring Dihedral Angle
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.1 | Planar (Transition State) |
| 45 | 0.0 | Twisted (Energy Minimum) |
| 90 | 2.2 | Perpendicular (Transition State) |
| 135 | 0.0 | Twisted (Energy Minimum) |
Note: The energy values are based on established findings for substituted biphenyls and illustrate the energetic profile of rotation. nih.gov The exact minimum angle and barrier heights would be specific to this molecule.
Influence of Halogen and Methyl Substituents on Conformation
The conformational landscape of biphenyl and its derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho substituents, which promotes a twisted structure. sielc.com
In the case of this compound, the substituents play a critical role in determining the equilibrium dihedral angle. The fluorine atom at the 3-position and the bromine atom at the 4-position of one ring, along with the methyl group at the 4'-position of the second ring, introduce both steric and electronic effects.
The fluorine atom, positioned ortho to the inter-ring carbon-carbon bond, is expected to exert a significant steric influence, forcing the rings to adopt a non-planar arrangement to minimize repulsion. nih.gov The size of the ortho substituents is a key determinant of the rotational barrier for interconversion between enantiomeric twisted conformations. nih.gov While a comprehensive study on this specific molecule is absent, research on related fluoro-substituted biphenyls indicates that the dihedral angle is sensitive to such substitutions. nih.gov
The methyl group at the para-position of the second ring is not expected to have a direct steric impact on the dihedral angle. However, its electron-donating nature can influence the electronic properties of the π-system, which in turn could have a minor effect on the torsional potential. Similarly, the bromo and fluoro substituents, through their inductive and mesomeric effects, will modulate the electron distribution across the biphenyl system.
A hypothetical computational analysis would involve geometry optimization using methods like Density Functional Theory (DFT) to predict the most stable conformation and the associated dihedral angle. A potential energy surface scan, by systematically varying the dihedral angle, would reveal the energy barriers to rotation.
Table 1: Hypothetical Torsional Angle Data for Substituted Biphenyls
| Compound | Substituents | Predicted Dihedral Angle (°) | Method |
| Biphenyl | None | ~44° (gas phase) | Experimental |
| 2-Fluorobiphenyl | 2-F | Larger than biphenyl | Theoretical |
| This compound | 3-F, 4-Br, 4'-CH₃ | To be determined | DFT |
This table is illustrative and based on general principles, as specific data for the target compound is not available.
Solvent Effects on Molecular Conformation
The conformation of biphenyl derivatives can be significantly influenced by the solvent environment. nih.govrsc.org Solvents can affect the rotational potential and the equilibrium dihedral angle through various solute-solvent interactions, including van der Waals forces and electrostatic interactions. nih.gov
For this compound, polar solvents might be expected to stabilize more polar conformations of the molecule. The dipole moment of the molecule will change with the dihedral angle, and a polar solvent will preferentially solvate the conformation with the largest dipole moment. Computational studies on other biphenyls have shown that the presence of a solvent tends to decrease the dihedral angle compared to the gas phase. nih.gov
To investigate these effects computationally, one could employ implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org Alternatively, explicit solvent models, where individual solvent molecules are included in the simulation box, can provide a more detailed picture of the specific solute-solvent interactions.
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift and Coupling Constant Prediction
Computational chemistry offers powerful tools for the prediction of NMR spectra, which can be invaluable for structure elucidation. cymitquimica.comresearchgate.net For this compound, DFT calculations can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants.
The accuracy of these predictions depends on the chosen computational method, including the exchange-correlation functional and the basis set. researchgate.netscispace.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, from which the chemical shifts can be derived.
A theoretical study would involve optimizing the geometry of the molecule and then performing NMR calculations. It is often necessary to calculate the NMR parameters for a reference compound, such as tetramethylsilane (B1202638) (TMS), using the same level of theory to obtain accurate chemical shift predictions.
Table 2: Hypothetical Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Reference |
| ¹H | To be determined | TMS |
| ¹³C | To be determined | TMS |
| ¹⁹F | To be determined | CFCl₃ |
This table is for illustrative purposes. Actual values would require specific DFT calculations.
Theoretical Vibrational Spectra Prediction (IR and Raman)
Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, corresponding to its Infrared (IR) and Raman spectra. bldpharm.comrsc.org These predictions can aid in the interpretation of experimental spectra by providing a detailed assignment of the vibrational modes.
For this compound, a frequency calculation would typically be performed at the same level of theory used for geometry optimization. The calculation yields a set of vibrational frequencies and their corresponding normal modes, which describe the atomic motions for each vibration. The IR intensities and Raman activities are also calculated, allowing for the generation of a theoretical spectrum. scispace.com
It is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data, as theoretical methods tend to overestimate vibrational frequencies.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be employed to model chemical reactions involving this compound. This could include, for example, modeling its synthesis via a Suzuki-Miyaura cross-coupling reaction or investigating its potential metabolic pathways. nih.gov
Reaction pathway modeling involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. The energy of the transition state determines the activation energy of the reaction. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are used to find these transition states.
Once a transition state is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located TS connects the desired minima.
Molecular Dynamics Simulations for Dynamic Behavior in Solution or Melt
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in solution or in a melt. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena.
An MD simulation of this compound in a solvent would reveal how the dihedral angle fluctuates over time and how the molecule interacts with the surrounding solvent molecules. nih.gov It could also be used to calculate various properties, such as diffusion coefficients and radial distribution functions, which characterize the structure and dynamics of the solution.
To perform an MD simulation, a force field is required to describe the interactions between the atoms. For a novel molecule like this, a specific force field may need to be developed or existing force fields may need to be validated.
Applications of 4 Bromo 3 Fluoro 4 Methyl 1,1 Biphenyl in Advanced Chemical Synthesis and Materials Science
4-Bromo-3-fluoro-4'-methyl-1,1'-biphenyl as a Building Block in Complex Organic Synthesis
The presence of a bromine atom on one of the phenyl rings makes this compound an excellent substrate for various cross-coupling reactions, which are fundamental to modern organic synthesis for forming carbon-carbon bonds.
The most prominent application of halogenated biphenyls in organic synthesis is as precursors for more highly substituted systems via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biphenyl (B1667301) derivatives. acs.orgnih.gov In this context, this compound can react with a variety of arylboronic acids to generate polysubstituted biphenyls.
The reaction leverages a palladium catalyst, typically with a phosphine (B1218219) ligand, and a base to facilitate the coupling between the sp²-hybridized carbon of the brominated ring and the sp²-hybridized carbon of the boronic acid. nih.gov This methodology is highly efficient for creating new C-C bonds with excellent yields. nih.govrsc.org The versatility of this approach allows for the introduction of a wide array of functional groups onto the biphenyl core, leading to molecules with tailored electronic and steric properties.
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Arylboronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/Water) | 3-Fluoro-4'-methyl-[1,1':4',1'']-terphenyl or other polysubstituted biphenyls |
By extending this principle, the compound can also serve as a key building block for terphenyls and other polyphenyl systems. Reacting it with a bifunctional reagent like a phenylene-bis(boronic acid) in a Suzuki-Miyaura coupling would directly yield a terphenyl derivative. These larger aromatic structures are of significant interest in materials science.
Biphenyls with bulky substituents at the ortho positions to the central C-C bond can exhibit axial chirality, a phenomenon known as atropisomerism. These chiral biphenyls are highly valuable as ligands in asymmetric catalysis. While specific examples detailing the use of this compound for synthesizing chiral derivatives are not prevalent, its structure is amenable to established synthetic strategies.
The development of enantioselective aryl-aryl cross-coupling reactions provides a direct pathway to atropisomeric biaryls. researchgate.net By employing a chiral catalyst system, such as a palladium complex with a specifically designed chiral phosphine ligand, the coupling of this compound with a suitable ortho-substituted arylboronic acid could, in principle, be controlled to favor the formation of one enantiomer over the other. This would generate novel, optically active biphenyl compounds for potential use in asymmetric synthesis.
Roles in Functional Materials Development
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and electronic properties, often leading to materials with enhanced stability, unique electronic characteristics, and specific liquid crystalline behaviors. core.ac.uk Consequently, fluorinated biphenyls like this compound are important intermediates in materials science. nih.gov
Fluorinated polymers are known for their high thermal stability, chemical resistance, low dielectric constants, and low water absorption. core.ac.ukresearchgate.netscilit.com While this compound itself is not a traditional monomer for chain-growth polymerization, it can be derivatized to act as a monomer in step-growth polymerization. For example, further functionalization could convert it into a diamine, diol, or dicarboxylic acid, which could then be polymerized with appropriate comonomers to produce high-performance polymers such as polyimides or polyesters.
The inclusion of the fluorinated biphenyl moiety into a polymer backbone is expected to impart several desirable properties, as summarized in the table below.
| Property | Benefit | Source |
|---|---|---|
| High Thermal Stability | Suitable for high-temperature applications. | researchgate.net |
| Low Dielectric Constant | Useful for microelectronics and high-frequency communication. | core.ac.ukscilit.com |
| Low Water Absorption | Maintains performance in humid environments. | researchgate.netscilit.com |
| Chemical Resistance | Durable in harsh chemical environments. | core.ac.uk |
Liquid crystals (LCs) are essential components of modern display technology. The molecular structure of an LC determines its physical properties, such as optical and dielectric anisotropy. biointerfaceresearch.com Fluorinated biphenyl and terphenyl compounds are crucial in the formulation of liquid crystal mixtures because the strong C-F bond dipole significantly influences the material's dielectric anisotropy. nih.govbiointerfaceresearch.com
The substitution of hydrogen with fluorine at a lateral position on the biphenyl core, as in this compound, can enhance negative dielectric anisotropy, a key property for vertically aligned (VA) mode LCDs. biointerfaceresearch.com This compound can be used as a starting material to synthesize more complex, rod-like molecules that exhibit liquid crystalline phases. Through Suzuki-Miyaura coupling, the bromine atom can be replaced with other aromatic rings and terminal alkyl or alkoxy chains to create the final mesogenic compound.
Aromatic fluorinated compounds have gained significant importance in materials science for applications in organic electronics, including organic solar cells, diodes, and photoluminescent substances. nih.gov The electronic properties of the biphenyl core, modified by the electron-withdrawing fluorine atom, make this compound a valuable precursor for materials used in Organic Light Emitting Diodes (OLEDs).
This building block can be incorporated into larger conjugated systems that function as host materials, charge-transport materials, or emissive dopants in OLED devices. The presence of fluorine can enhance the electrochemical stability and tune the energy levels (HOMO/LUMO) of the final material, leading to improved device efficiency and lifetime. Commercial suppliers of chemical intermediates often list compounds like this compound under categories for OLED materials, highlighting its relevance in this field. catsyn.com
Development of Catalysts and Ligands based on the Biphenyl Scaffold
The biphenyl scaffold is a foundational structural motif in the design of privileged ligands for a wide array of transition metal-catalyzed cross-coupling reactions. The specific substitution pattern on the biphenyl rings allows for the fine-tuning of both steric and electronic properties of the resulting ligands, which in turn dictates the efficacy and selectivity of the catalyst. Compounds such as this compound represent versatile precursors for the synthesis of such sophisticated ligands. The presence of a bromine atom provides a reactive handle for the introduction of a coordinating group, typically a phosphine moiety, which is instrumental in the catalytic cycle.
The primary route for the transformation of aryl bromides into phosphine ligands involves either metallation followed by reaction with a halophosphine or a direct palladium-catalyzed C-P cross-coupling reaction. In the first approach, the bromine atom of this compound could be converted to an organometallic species, for instance, through a Grignard reaction or lithium-halogen exchange. This nucleophilic intermediate can then be reacted with a chlorophosphine, such as chlorodiphenylphosphine (B86185) or dicyclohexylphosphine (B1630591) chloride, to introduce the phosphine group at the 4-position of the biphenyl system.
Alternatively, palladium-catalyzed C-P coupling reactions offer a more direct method. In this approach, this compound could be reacted with a secondary phosphine, like diphenylphosphine (B32561) or dicyclohexylphosphine, in the presence of a palladium catalyst and a suitable base. This method is often preferred due to its functional group tolerance.
The resulting phosphine ligand, a derivative of 3-fluoro-4'-methyl-1,1'-biphenyl (B3056524), would be expected to exhibit electronic and steric properties influenced by the fluoro and methyl substituents. The fluorine atom, being electron-withdrawing, would modulate the electron density on the phosphine, thereby influencing its coordination to a metal center and the subsequent catalytic activity. The methyl group on the other phenyl ring can also exert a subtle electronic and steric effect.
Although no specific research findings on catalysts or ligands derived from this compound have been identified, the following table provides a hypothetical overview of potential ligands that could be synthesized from this precursor based on common synthetic routes for biphenyl phosphine ligands.
| Precursor Compound | Potential Phosphine Ligand | Synthetic Route | Potential Application |
| This compound | (3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)diphenylphosphine | 1. Lithiation/Grignard formation2. Reaction with chlorodiphenylphosphine | Ligand for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
| This compound | Dicyclohexyl(3-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)phosphine | 1. Lithiation/Grignard formation2. Reaction with dicyclohexylphosphine chloride | Ligand for Pd-catalyzed cross-coupling reactions requiring bulky, electron-rich phosphines |
| This compound | (3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)di-tert-butylphosphine | Pd-catalyzed C-P cross-coupling with di-tert-butylphosphine | Ligand for challenging cross-coupling reactions, including those involving sterically hindered substrates |
It is important to reiterate that the information presented in the table is based on established chemical principles and synthetic routes for analogous compounds, and does not represent documented research findings for this compound itself. Further experimental investigation would be required to synthesize these potential ligands and evaluate their performance in catalytic applications.
Future Research Directions and Perspectives on 4 Bromo 3 Fluoro 4 Methyl 1,1 Biphenyl
Exploration of Novel and Efficient Synthetic Routes
The development of efficient and scalable synthetic pathways is a cornerstone of chemical research. For 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl, future efforts should focus on moving beyond traditional cross-coupling reactions, which, while effective, often require expensive catalysts and harsh reaction conditions. The exploration of novel synthetic methodologies, such as C-H activation or flow chemistry processes, could lead to more sustainable and cost-effective production. A comparative analysis of different synthetic strategies would be invaluable, as detailed in Table 1.
| Synthetic Route | Potential Advantages | Potential Challenges | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | High yields, well-established | Catalyst cost, ligand sensitivity | Development of more active and robust catalyst systems |
| C-H Activation | Atom economy, reduced pre-functionalization | Regioselectivity, catalyst development | Design of directing groups and catalysts for precise C-H functionalization |
| Flow Chemistry | Scalability, safety, precise control | Initial setup cost, potential for clogging | Optimization of reactor design and reaction conditions |
| Biocatalysis | Green chemistry, high selectivity | Enzyme stability, substrate scope | Engineering of enzymes for specific biphenyl (B1667301) synthesis |
Advanced Studies on Intermolecular Interactions and Self-Assembly
The bromine and fluorine atoms in this compound are expected to play a crucial role in directing its intermolecular interactions through halogen bonding and other non-covalent forces. Future research should employ advanced techniques, such as single-crystal X-ray diffraction and atomic force microscopy, to elucidate the nature and strength of these interactions. Understanding how this molecule self-assembles on different surfaces and in various solvents is critical for its application in nanotechnology and materials science. For instance, studies on the self-assembly of similar halogenated biphenyls have revealed the formation of highly ordered two-dimensional nanoporous arrays.
Integration into Emerging Materials Technologies
The unique electronic properties conferred by the fluoro and bromo substituents make this compound a compelling candidate for integration into emerging materials technologies. Future research should explore its potential as a building block for organic light-emitting diodes (OLEDs), liquid crystals, and organic field-effect transistors (OFETs). The methyl group can also be functionalized to tune the material's properties or to link it to other molecules or polymers.
Detailed Investigation of Stereochemical Aspects
Due to the substitution pattern on the biphenyl core, this compound can exhibit atropisomerism, a form of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings. A detailed investigation into the stereochemical aspects of this compound is warranted. This would involve the separation and characterization of the individual atropisomers and an evaluation of their distinct physical, chemical, and biological properties. The energy barrier to rotation and the stability of the isomers at different temperatures would be key parameters to determine.
Synergistic Experimental and Computational Research Frameworks
To accelerate the discovery and development of applications for this compound, a synergistic approach combining experimental work with computational modeling is essential. Density functional theory (DFT) and other computational methods can provide valuable insights into the molecule's electronic structure, reactivity, and intermolecular interaction potentials. This theoretical understanding can guide the design of new experiments and the rational design of novel materials with desired properties. For example, computational screening could identify potential applications for this molecule before committing to extensive laboratory synthesis and testing.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl, and how can purity be ensured?
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, using halogenated aryl precursors. For example, a brominated biphenyl intermediate (e.g., 4-bromo-3-fluorophenylboronic acid) can be coupled with a methyl-substituted aryl halide. Post-synthesis, purity is validated using HPLC (>95% purity) and structural confirmation via ¹H/¹³C NMR and X-ray crystallography . Column chromatography (e.g., silica gel) is critical for purification, with solvent systems optimized based on polarity differences between reactants and products .
Advanced Synthesis Challenges
Q. Q2. How can regioselectivity challenges be addressed during functionalization of this compound?
Regioselective modification requires careful control of reaction conditions. For bromine substitution, Pd(0)-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are preferred due to their tolerance for steric hindrance from the methyl and fluorine groups. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distribution and steric effects. For instance, fluorine's electron-withdrawing effect directs electrophilic attacks to the para position of the methyl group .
Structural Characterization Techniques
Q. Q3. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- NMR Spectroscopy : ¹H NMR identifies methyl (δ ~2.4 ppm) and aromatic protons, while ¹³C NMR distinguishes bromine/fluorine-substituted carbons (e.g., C-Br at δ ~120 ppm, C-F at δ ~160 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in substituent positions. Twinned crystals, common in fluorinated biphenyls, require specialized refinement protocols (e.g., HKLF5 in SHELXL) .
Advanced Crystallography Challenges
Q. Q4. How should researchers handle crystallographic data inconsistencies, such as twinning or disorder in this compound derivatives?
For twinned crystals, use HKLF5 format in SHELXL to model twin domains and refine occupancy ratios. Disordered substituents (e.g., methyl or bromine groups) are resolved by partitioning the disorder into discrete sites with constrained thermal parameters. High-resolution data (>1.0 Å) and low-temperature measurements improve model accuracy .
Functionalization for Drug Discovery
Q. Q5. What methodologies enable the introduction of bioactive groups (e.g., imidazoles) to this biphenyl scaffold?
Late-stage diversification via imidazole alkylation is effective. For example, react this compound with pre-formed imidazole intermediates under mild basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress by TLC and isolate products via flash chromatography (hexane/ethyl acetate gradient). Purity is confirmed by elemental analysis (C, H, N within ±0.4% of theoretical) .
Computational Modeling Applications
Q. Q6. How can computational tools predict the reactivity and stability of derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as fluorine's inductive withdrawal stabilizing transition states in substitution reactions. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes), guiding rational design of derivatives .
Safety and Handling Protocols
Q. Q7. What safety precautions are essential when handling brominated and fluorinated biphenyls?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Brominated compounds require neutralization (e.g., sodium thiosulfate) before disposal.
- Fluorinated byproducts (e.g., HF) necessitate calcium carbonate traps .
Comparative Analysis of Analogues
Q. Q8. How do structural variations (e.g., propyl vs. methyl substituents) impact the physicochemical properties of this compound?
Replacing the methyl group with bulkier substituents (e.g., propyl) increases hydrophobicity (logP ↑) and steric hindrance, reducing solubility in polar solvents. Fluorine's electronegativity enhances thermal stability, as seen in differential scanning calorimetry (DSC) data .
Addressing Contradictory Spectroscopic Data
Q. Q9. How should researchers resolve discrepancies between NMR and X-ray data for derivatives?
Reconcile conflicts by:
Re-examining sample purity (HPLC).
Verifying crystallographic data for solvent inclusion or disorder.
Using NOESY NMR to confirm spatial arrangements (e.g., substituent orientation) .
Future Research Directions
Q. Q10. What unexplored applications exist for this compound in materials science or medicinal chemistry?
Potential applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
